5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is characterized by a planar pyrrolo[2,3-b]pyridine skeleton. Crystallographic studies of analogous compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveal key structural parameters. The fused pyrrole and pyridine rings exhibit bond lengths consistent with aromatic systems:
- C–N bonds : 1.3397–1.3387 Å in the pyridine ring.
- C–C bonds : Average 1.387 Å in the aromatic system.
The trifluoromethyl group at the 5-position adopts a conformation perpendicular to the plane of the heterocyclic core, minimizing steric hindrance. This substituent introduces significant electronegativity, influencing both molecular packing and electronic properties. X-ray diffraction data for related structures show dihedral angles of 1.8° between the carboxylic acid group and the pyridine ring, suggesting near-planarity in functionalized derivatives.
Table 1: Key Bond Lengths and Angles in Pyrrolo[2,3-b]pyridine Derivatives
| Bond/Angle | Measurement (Å/°) | Source |
|---|---|---|
| C–N (pyridine) | 1.3397–1.3387 | |
| C–C (aromatic) | 1.387 | |
| C–CF₃ | 1.5019 | |
| Dihedral (CF₃-core) | 87.5° |
Electronic Configuration and Frontier Molecular Orbitals
Density functional theory (DFT) studies on pyrrolo[2,3-b]pyridine derivatives highlight the impact of the trifluoromethyl group on electronic properties. The HOMO (highest occupied molecular orbital) is localized on the pyrrole ring, while the LUMO (lowest unoccupied molecular orbital) resides on the pyridine moiety. Introducing the electron-withdrawing trifluoromethyl group lowers the LUMO energy by 0.3–0.5 eV compared to non-fluorinated analogs, enhancing electrophilicity.
Table 2: HOMO-LUMO Gaps in Pyrrolo[2,3-b]pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Source |
|---|---|---|---|---|
| 5-CF₃-pyrrolo[2,3-b]pyridine | -5.42 | -1.83 | 3.59 | |
| 4-Cl-pyrrolo[2,3-b]pyridine | -5.38 | -1.79 | 3.59 | |
| Unsubstituted derivative | -5.10 | -1.50 | 3.60 |
The trifluoromethyl group also induces a dipole moment of 2.1–2.4 D, directing electron density away from the heterocyclic core. This polarization facilitates interactions with electron-rich biological targets, such as kinase active sites.
Hydrogen Bonding Networks and Intermolecular Interactions
In crystalline states, this compound derivatives form robust hydrogen-bonding networks. For example, the hydrate form of 5-(trifluoromethyl)picolinic acid exhibits a water-bridged dimer structure with graph-set notation R₄⁴(12). Key interactions include:
- O–H···O bonds : 2.5219–2.8455 Å between carboxylic acid and water.
- N–H···N bonds : 3.1769 Å linking pyridine nitrogen to water.
These interactions propagate into two-dimensional sheets, stabilized by F···F (2.8–3.1 Å) and C–H···F (2.9–3.2 Å) contacts from the trifluoromethyl group. The combination of hydrogen bonding and halogen interactions results in a high melting point (>200°C) and low solubility in nonpolar solvents.
Comparative Analysis with Related Pyrrolopyridine Derivatives
1. Substituent Effects on Aromaticity
- Electron-withdrawing groups (e.g., CF₃, Cl) : Reduce electron density on the pyridine ring, increasing resistance to electrophilic substitution.
- Electron-donating groups (e.g., NH₂, OCH₃) : Enhance reactivity at the 3- and 7-positions of the fused ring.
2. Steric and Electronic Comparisons
| Derivative | C–CF₃ Bond Length (Å) | HOMO-LUMO Gap (eV) | |
|---|---|---|---|
| 5-CF₃-pyrrolo[2,3-b]pyridine | 1.5019 | 3.59 | |
| 4-Cl-pyrrolo[2,3-b]pyridine | 1.730 | 3.59 | |
| 2,3-Dihydro derivative | 1.510 | 4.10 |
The trifluoromethyl group exerts greater inductive effects than chloro or hydrogen substituents, lowering pKa by 1.5–2.0 units. Additionally, its steric bulk (van der Waals volume: 38 ų) disrupts π-stacking interactions more effectively than smaller substituents.
3. Hydrogen Bonding Capacity
- 5-CF₃ derivative : Engages in F···F and C–H···F interactions, absent in non-fluorinated analogs.
- 4-Cl derivative : Relies on Cl···H contacts (3.0–3.3 Å) for crystal packing.
These distinctions underscore the unique physicochemical profile of this compound, making it a versatile scaffold for drug design and materials science.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-3-5-1-2-12-7(5)13-4-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAGHXUTEFDDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652732 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036027-54-9 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036027-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Cyclization Using Potassium tert-Butoxide
A prominent method involves the cyclization of 3-pyridinamine derivatives substituted with an ethynyl and trifluoromethyl group. The procedure includes suspending potassium tert-butoxide in 1-methyl-2-pyrrolidinone under an inert nitrogen atmosphere, followed by addition of the precursor compound. The mixture is stirred at room temperature overnight to promote cyclization, yielding 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine after extraction and purification. This method achieves yields around 64% with high purity (99%) and is conducted under mild conditions (room temperature).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Potassium tert-butoxide (2.03 mmol) in 1-methyl-2-pyrrolidinone | Stir under N2 at 20°C | Suspension |
| Addition of precursor (0.97 mmol) | Stir overnight at room temperature | Cyclization |
| Work-up: Partition between ethyl acetate and water, washing, drying | Purification by ether-hexane gradient chromatography | 64% yield, white solid, 99% purity |
Another approach uses similar reagents but at elevated temperature (80°C) for 12 hours, improving the yield to approximately 69%. This method is referenced in patent literature and provides a robust route for scale-up synthesis.
| Parameter | Condition |
|---|---|
| Base | Potassium tert-butoxide |
| Solvent | 1-methyl-pyrrolidin-2-one |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 69% |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For derivatives with substitutions at the 5-position, palladium-catalyzed cross-coupling reactions are employed. The nitrogen at position 1 is first protected (e.g., with benzenesulfonyl chloride), then subjected to coupling with various boronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in hot anhydrous toluene. The protecting group is subsequently removed with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran to yield the desired 5-substituted pyrrolo[2,3-b]pyridines.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Protection with benzenesulfonyl chloride | Protect N-1 position | |
| Pd(PPh3)4, Na2CO3, boronic acid, hot toluene | Suzuki coupling at 5-position | |
| TBAF in THF | Deprotection of N-1 |
Fluorination and Trifluoromethylation Techniques
While direct trifluoromethylation of pyrrolo[2,3-b]pyridines is less common, related fluorination strategies on pyridine derivatives provide key intermediates. For example, vapor-phase catalytic fluorination of methyl-substituted pyridines (picolines) yields trifluoromethylpyridines, which can be further functionalized and cyclized to form trifluoromethylated fused heterocycles.
| Substrate | Reaction Conditions | Major Products and Yields (GC PA%) |
|---|---|---|
| 3-Picoline | CFB phase 335°C, Empty phase 320°C | 86.4% trifluoromethylpyridine (TF), 6.6% chloro(trifluoromethyl)pyridine (CTF) |
This process involves a catalyst fluidized-bed phase for fluorination and an empty phase for chlorination, enabling selective introduction of trifluoromethyl groups.
| Method | Key Reagents | Conditions | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|
| Base-mediated cyclization (room temp) | Potassium tert-butoxide, 1-methyl-2-pyrrolidinone | 20°C, overnight, N2 atmosphere | 64 | 99% | Mild conditions, moderate yield |
| Base-mediated cyclization (elevated temp) | Potassium tert-butoxide, 1-methyl-pyrrolidin-2-one | 80°C, 12 h | 69 | Not specified | Higher temperature improves yield |
| Pd-catalyzed Suzuki coupling | Pd(PPh3)4, boronic acid, Na2CO3 | Hot toluene, followed by TBAF deprotection | Variable | Not specified | Enables diverse 5-position substitutions |
| Vapor-phase fluorination | Catalyst fluidized-bed reactor | 320–380°C | Up to 86 (TFMP yield) | Not specified | Industrial scale, for trifluoromethylpyridine precursors |
- The choice of solvent and base is critical; 1-methyl-2-pyrrolidinone provides a suitable polar aprotic environment for cyclization.
- Inert atmosphere (nitrogen) prevents side reactions and degradation.
- Elevated temperature cyclization improves yield but requires careful control to avoid decomposition.
- Protection/deprotection strategies allow for selective functionalization at nitrogen and carbon sites.
- Vapor-phase fluorination is effective for large-scale synthesis of trifluoromethylated pyridine precursors, which can be transformed into the target compound.
- Purification by gradient chromatography (ether-hexane) yields high-purity product suitable for biological evaluation.
The preparation of this compound is well-established through base-mediated cyclization of trifluoromethyl-substituted pyridinamine precursors and palladium-catalyzed cross-coupling methods for functional diversification. Optimization of reaction conditions such as temperature, solvent, and atmosphere significantly impacts yield and purity. Industrially relevant fluorination techniques provide access to key trifluoromethylated intermediates. These methods collectively offer robust and versatile strategies for synthesizing this valuable heterocyclic compound.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine or pyrrole rings .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
- This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new reaction pathways and develop novel synthetic methodologies. The introduction of the trifluoromethyl group can significantly alter the reactivity and selectivity of chemical reactions, facilitating the creation of diverse chemical entities.
Biological Research
Biochemical Interactions
- In biological studies, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is used to investigate the effects of trifluoromethyl groups on biological activity. It acts as a model compound for examining interactions between heterocycles and biological macromolecules, including proteins and enzymes .
Pharmacological Potential
- The compound is being explored for its potential therapeutic properties. It has been identified as a lead compound for developing new drugs targeting specific biological pathways, particularly in the context of inflammatory diseases and central nervous system disorders. For instance, derivatives of this compound have shown promise as selective phosphodiesterase 4B (PDE4B) inhibitors, which are relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Medicinal Chemistry
Drug Development
- Researchers are focusing on the pharmacological profile of derivatives derived from this compound. These derivatives have exhibited significant biological activity, including inhibition of pro-inflammatory cytokines like TNF-α. Such findings support their potential use in drug development aimed at managing inflammatory responses .
Material Science
Advanced Materials
- In industrial applications, this compound is utilized in developing advanced materials with unique properties. The trifluoromethyl group imparts stability and resistance to degradation, making it suitable for various applications in coatings, polymers, and electronic materials.
Case Studies
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Substituent Effects at the 5-Position
The 5-position is critical for FGFR inhibition. Key analogs and their properties are summarized below:
Key Insights :
- The trifluoromethyl group provides optimal balance between hydrogen bonding, lipophilicity, and steric effects, leading to superior FGFR inhibition .
- Chloro and bromo analogs are less potent due to weaker electron-withdrawing effects and inability to form strong H-bonds .
- Aryl substituents (e.g., phenyl) improve hydrophobic pocket interactions but reduce ligand efficiency .
Modifications at the 3-Position
The 3-position is often modified to explore hydrophobic interactions. Examples include:
- Methoxyphenyl : Compound 4h (derived from the target scaffold) showed pan-FGFR inhibition (FGFR1–3 IC₅₀: 7–25 nM) due to interactions with the hydrophobic pocket .
- Pyridinyl : Derivatives like N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide exhibited moderate kinase inhibition but lower selectivity .
- Alkyl Chains : Cyclohexyl substitutions (e.g., 3nb ) showed reduced activity, highlighting the need for aromatic or polar groups at this position .
Physicochemical and Pharmacokinetic Properties
| Property | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 5-Chloro Analog | 5-Bromo Analog |
|---|---|---|---|
| Molecular Weight | 188.15 | 202.6 | 247.0 |
| LogP | ~2.1 (estimated) | ~2.5 | ~2.8 |
| Solubility | Moderate (DMSO) | Low | Low |
| Stability | Stable under refrigeration | Sensitive to light | Stable |
Key Insight : The lower molecular weight and moderate lipophilicity of the trifluoromethyl derivative enhance its drug-likeness compared to heavier halogens .
Biological Activity
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-b]pyridine family, characterized by a fused bicyclic structure that contributes to its unique pharmacological properties. The trifluoromethyl group enhances lipophilicity and may influence binding interactions with biological targets.
This compound exhibits biological activity primarily through inhibition of protein kinases, particularly those involved in cancer signaling pathways.
- Protein Kinase Inhibition : This compound has been shown to inhibit Polo-like kinases (PLKs), which play critical roles in cell cycle regulation and are implicated in various cancers. Inhibition of PLK activity can lead to apoptosis in tumor cells while sparing normal cells, making it a promising candidate for cancer therapy .
- FGFR Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]pyridine can inhibit fibroblast growth factor receptors (FGFRs), which are often overactive in tumors. For instance, a study demonstrated that a derivative exhibited IC50 values against FGFR1, 2, and 3 at 7 nM, 9 nM, and 25 nM respectively, showcasing its potential as an anti-cancer agent .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Target | IC50 (nM) | Effect |
|---|---|---|---|
| PLK Inhibition | PLK1 | N/A | Induces apoptosis in tumor cells |
| FGFR Inhibition | FGFR1 | 7 | Inhibits proliferation of cancer cells |
| FGFR2 | 9 | Reduces migration and invasion | |
| FGFR3 | 25 | Induces apoptosis |
Case Studies
- Cancer Cell Studies : A study involving the application of a pyrrolo[2,3-b]pyridine derivative on breast cancer cell lines (4T1) revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of matrix metalloproteinase-9 (MMP9) and upregulation of tissue inhibitor of metalloproteinases-2 (TIMP2), which are crucial for regulating cell migration and invasion .
- In Vivo Models : In xenograft models where PLK inhibitors were administered, significant tumor regression was observed. The results indicated that targeting PLKs could effectively halt tumor growth without affecting normal tissue viability, highlighting the therapeutic window for these compounds .
Q & A
Q. What are the standard synthetic protocols for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives?
The synthesis typically involves reacting this compound with R-substituted aldehydes at 50°C (yields: 45–60%), followed by reduction using triethylsilane and trifluoroacetic acid (TFA) catalysis (yields: 46–80%) . Cross-coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water mixtures (105°C) are also effective, achieving yields up to 96% .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear magnetic resonance (¹H and ¹³C NMR) in solvents like DMSO-d₆ confirms proton and carbon environments . Infrared (IR) spectroscopy identifies functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight . Purity is assessed via reverse-phase HPLC with ≥95% thresholds, monitored at 214 nm .
Q. What are the common chemical reactions this compound undergoes?
Key reactions include:
Q. What purification methods are effective for pyrrolo[2,3-b]pyridine derivatives?
Flash column chromatography with solvent gradients (e.g., DCM/EtOAc or DCM/MeOH) is standard . Preparative HPLC with C18 columns and ammonium acetate buffers ensures high purity (>98%) for biological testing .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of pyrrolo[2,3-b]pyridine derivatives?
- Catalyst selection : Pd(PPh₃)₄ improves cross-coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction homogeneity .
- Temperature control : Maintaining 105°C during coupling reactions minimizes side products .
Q. What strategies enhance the FGFR inhibitory activity of derivatives?
- Hydrogen bonding : Introducing groups at the 5-position (e.g., trifluoromethyl) forms hydrogen bonds with FGFR1’s G485 residue .
- Hydrophobic interactions : Substituting the m-methoxyphenyl group with bulkier substituents (e.g., 3,4-dimethoxyphenyl) improves binding in hydrophobic pockets .
- Structure-based design : Molecular docking with FGFR1 crystal structures (PDB: 2FGI) guides rational modifications .
Q. How to address contradictory bioactivity data among structurally similar derivatives?
Perform quantitative structure-activity relationship (QSAR) studies to correlate substituent properties (e.g., logP, H-bond capacity) with activity . Validate binding modes via X-ray crystallography or molecular dynamics (MD) simulations to resolve discrepancies .
Q. What computational tools aid in designing bioactive pyrrolo[2,3-b]pyridine derivatives?
- AI-driven synthesis planning : Tools like Reaxys and Pistachio predict feasible synthetic routes .
- Molecular docking : Software such as AutoDock Vina assesses binding affinity with FGFR1 .
- MD simulations : GROMACS or AMBER evaluate binding stability over time .
Q. What role does the trifluoromethyl group play in reactivity and bioactivity?
Q. How to synthesize halogenated derivatives for further functionalization?
Direct halogenation using NBS (for bromination) or NIS (for iodination) in polar aprotic solvents (e.g., acetone) under reflux achieves high regioselectivity . Subsequent cross-couplings (e.g., Heck or Sonogashira) introduce functional groups for SAR studies .
Contradiction Analysis & Methodological Guidance
Q. Conflicting reports on substituent effects in FGFR inhibition: How to resolve?
Use free-energy perturbation (FEP) calculations to quantify the impact of substituent size/electronic properties on binding energy. Experimental validation via isothermal titration calorimetry (ITC) can confirm thermodynamic contributions .
Q. Discrepancies in reaction yields under similar conditions: Causes and solutions?
Trace moisture or oxygen can deactivate catalysts. Ensure inert atmospheres (argon/nitrogen) and anhydrous solvents. Use additives like molecular sieves to scavenge water .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
